1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperidine core with difluorophenyl and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through the reaction of 3,4-difluorophenyl isocyanate with piperidine under controlled conditions.
Final Assembly: The final compound is obtained by coupling the carbonylated intermediate with prop-2-en-1-one under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Material Science: Its unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The difluorophenyl group enhances its binding affinity and selectivity towards these targets . The piperidine core plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with the target sites .
Comparison with Similar Compounds
Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares a similar piperidine core but lacks the difluorophenyl group, resulting in different chemical and biological properties.
1-(3,4-Difluorophenyl)piperidin-4-one: This compound contains the difluorophenyl group but differs in the position of the carbonyl group, affecting its reactivity and applications.
Uniqueness
1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both the difluorophenyl and carbonyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-[4-[3-(3,4-difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O2/c1-2-19(25)23-10-7-14(8-11-23)20(26)24-9-3-4-16(13-24)15-5-6-17(21)18(22)12-15/h2,5-6,12,14,16H,1,3-4,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOOINGEIJSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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